Cas no 1514607-62-5 (4-(3-bromo-4-methylphenyl)butan-2-amine)

4-(3-Bromo-4-methylphenyl)butan-2-amine is a brominated aromatic amine derivative with a butylamine side chain, offering versatile utility in organic synthesis and pharmaceutical research. The bromine substituent at the 3-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group at the 4-position provides steric and electronic modulation. The butan-2-amine moiety introduces a flexible aliphatic chain, facilitating further functionalization or incorporation into larger molecular frameworks. This compound is particularly valuable as an intermediate in the development of bioactive molecules, agrochemicals, or materials science applications due to its balanced reactivity and structural adaptability. Proper handling is advised due to potential amine-related hazards.
4-(3-bromo-4-methylphenyl)butan-2-amine structure
1514607-62-5 structure
商品名:4-(3-bromo-4-methylphenyl)butan-2-amine
CAS番号:1514607-62-5
MF:C11H16BrN
メガワット:242.155442237854
CID:5962559
PubChem ID:83542910

4-(3-bromo-4-methylphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-4-methylphenyl)butan-2-amine
    • EN300-1915289
    • 1514607-62-5
    • インチ: 1S/C11H16BrN/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3,5,7,9H,4,6,13H2,1-2H3
    • InChIKey: GAAYKQGZUMYQDU-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=CC(=C1)CCC(C)N

計算された属性

  • せいみつぶんしりょう: 241.04661g/mol
  • どういたいしつりょう: 241.04661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

4-(3-bromo-4-methylphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1915289-0.5g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1915289-0.1g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1915289-5g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
5g
$2443.0 2023-09-17
Enamine
EN300-1915289-0.05g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
0.05g
$707.0 2023-09-17
Enamine
EN300-1915289-10.0g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
10g
$4914.0 2023-05-31
Enamine
EN300-1915289-0.25g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1915289-10g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
10g
$3622.0 2023-09-17
Enamine
EN300-1915289-1.0g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
1g
$1142.0 2023-05-31
Enamine
EN300-1915289-2.5g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
2.5g
$1650.0 2023-09-17
Enamine
EN300-1915289-5.0g
4-(3-bromo-4-methylphenyl)butan-2-amine
1514607-62-5
5g
$3313.0 2023-05-31

4-(3-bromo-4-methylphenyl)butan-2-amine 関連文献

4-(3-bromo-4-methylphenyl)butan-2-amineに関する追加情報

Recent Advances in the Study of 4-(3-bromo-4-methylphenyl)butan-2-amine (CAS: 1514607-62-5)

The compound 4-(3-bromo-4-methylphenyl)butan-2-amine (CAS: 1514607-62-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Recent studies have highlighted the role of 4-(3-bromo-4-methylphenyl)butan-2-amine as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the bromo-methylphenyl moiety, make it a valuable scaffold for designing compounds with enhanced binding affinity and selectivity. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to derivatize this compound and explore its potential in targeting various biological pathways.

In vitro and in vivo studies have demonstrated that derivatives of 4-(3-bromo-4-methylphenyl)butan-2-amine exhibit promising activity against a range of diseases, including cancer and neurological disorders. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibitory effects on specific kinase enzymes involved in tumor proliferation. These findings suggest that 4-(3-bromo-4-methylphenyl)butan-2-amine could serve as a lead compound for the development of next-generation kinase inhibitors.

Further investigations into the pharmacokinetic and pharmacodynamic properties of 4-(3-bromo-4-methylphenyl)butan-2-amine have revealed its favorable drug-like characteristics, such as good bioavailability and metabolic stability. Computational modeling studies have also provided insights into the molecular interactions between this compound and its biological targets, aiding in the rational design of more effective derivatives.

Despite these advancements, challenges remain in optimizing the therapeutic efficacy and minimizing potential side effects of 4-(3-bromo-4-methylphenyl)butan-2-amine-based drugs. Ongoing research is focused on addressing these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-(3-bromo-4-methylphenyl)butan-2-amine (CAS: 1514607-62-5) represents a promising candidate for drug development, with its versatile chemistry and biological activity offering numerous opportunities for innovation. Continued research in this area holds the potential to yield novel therapeutics for unmet medical needs.

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